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molecular formula C10H9ClO3 B019052 3-Acetoxy-2-methylbenzoyl Chloride CAS No. 167678-46-8

3-Acetoxy-2-methylbenzoyl Chloride

Cat. No. B019052
M. Wt: 212.63 g/mol
InChI Key: COLDUSGLGQXXEJ-UHFFFAOYSA-N
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Patent
US06891060B2

Procedure details

In a flask, 60.0 g of 3-acetoxy-2-methylbenzoic acid are suspended under nitrogen in 140.0 g of xylene. The suspension is heated to 70° C. and 42.9 g of thionyl chloride are added dropwise. The mixture is heated further. At approx. 75° C., vigorous gas evolution (SO2, HCl) commences. The liquid phase temperature rises continuously and reaches 108° C. after approx. 4 h. The solution is cooled to approx. 50° C. under nitrogen and the reflux condenser is replaced by Vigreux column. At atmospheric pressure and later under reduced pressure, first xylene and thionyl chloride residues and then the product are distilled over. The product distills over at 15 mbar and 147.0-148.0° C. 59.6 g of 3-acetoxy-2-methylbenzoyl chloride (97.3%) are obtained. This corresponds to 91.0% of theory.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(=[O:3])[CH3:2].S(Cl)([Cl:17])=O.Cl>C1(C)C(C)=CC=CC=1>[C:1]([O:4][C:5]1[C:6]([CH3:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([Cl:17])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
140 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
42.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated further
CUSTOM
Type
CUSTOM
Details
At approx. 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to approx. 50° C. under nitrogen
DISTILLATION
Type
DISTILLATION
Details
At atmospheric pressure and later under reduced pressure, first xylene and thionyl chloride residues and then the product are distilled over
DISTILLATION
Type
DISTILLATION
Details
The product distills over at 15 mbar and 147.0-148.0° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C(C(=O)Cl)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.6 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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